(24S)-7alpha,24-dihydroxycholest-4-en-3-one
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Overview
Description
(24S)-7alpha,24-dihydroxycholest-4-en-3-one is a bile acid metabolite that plays a significant role in cholesterol metabolism. This compound is characterized by its unique structure, which includes hydroxyl groups at the 7alpha and 24 positions and a ketone group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (24S)-7alpha,24-dihydroxycholest-4-en-3-one typically involves multiple steps, starting from cholesterol or its derivatives. One common method includes the oxidation of cholesterol to form 7alpha-hydroxycholesterol, followed by further oxidation to introduce the 24-hydroxy group. The reaction conditions often involve the use of specific oxidizing agents and catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial enzymes to catalyze the hydroxylation reactions. These methods are advantageous due to their specificity and efficiency in producing the desired compound .
Chemical Reactions Analysis
Types of Reactions
(24S)-7alpha,24-dihydroxycholest-4-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield additional hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
(24S)-7alpha,24-dihydroxycholest-4-en-3-one has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of (24S)-7alpha,24-dihydroxycholest-4-en-3-one involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes involved in cholesterol metabolism, such as cholesterol 24-hydroxylase. This enzyme catalyzes the conversion of cholesterol to 24S-hydroxycholesterol, which is further metabolized and excreted . The compound also modulates the activity of NMDA receptors, influencing neuronal function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(24S)-7alpha,24-dihydroxycholesterol: This compound shares a similar structure but lacks the ketone group at the 3 position.
24S-hydroxycholesterol: Another related compound involved in cholesterol metabolism, differing by the absence of the 7alpha-hydroxy group.
Uniqueness
(24S)-7alpha,24-dihydroxycholest-4-en-3-one is unique due to its specific hydroxylation pattern and the presence of a ketone group.
Properties
CAS No. |
2260669-16-5 |
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Molecular Formula |
C27H44O3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-17-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h14,16-17,20-25,29-30H,6-13,15H2,1-5H3/t17-,20-,21+,22+,23+,24-,25+,26+,27-/m1/s1 |
InChI Key |
LFFHZNXDGBQZCO-GXKBHXPCSA-N |
Isomeric SMILES |
C[C@H](CC[C@@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C)O |
Origin of Product |
United States |
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